molecular formula C20H11Cl2FN2O3 B301600 1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Cat. No. B301600
M. Wt: 417.2 g/mol
InChI Key: BUVZCBKWSFPUBA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CFP" and has been studied extensively for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione is not fully understood. However, studies have shown that the compound acts by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. CFP has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the production of inflammatory mediators. The compound has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CFP has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. The compound has been shown to inhibit the growth of several types of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. CFP is also highly selective in its activity, which makes it a useful tool for studying specific signaling pathways and enzymes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione. One area of interest is the development of new drugs based on the compound. CFP has shown promise in the treatment of cancer, inflammation, and other diseases, and further research could lead to the development of more effective treatments. Another area of interest is the use of CFP as a diagnostic tool in imaging studies. The compound has been shown to have fluorescent properties, which could make it useful for imaging studies in vivo. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione involves the reaction of 3-chloro-4-fluoroaniline and 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through a multi-step process, resulting in the formation of the desired compound. The synthesis of CFP is a complex process that requires careful attention to detail to obtain high yields and purity.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been used in the development of new drugs for the treatment of cancer, inflammation, and other diseases. CFP has also been studied for its potential use as a diagnostic tool in imaging studies.

properties

Product Name

1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione

Molecular Formula

C20H11Cl2FN2O3

Molecular Weight

417.2 g/mol

IUPAC Name

(4E)-1-(3-chloro-4-fluorophenyl)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H11Cl2FN2O3/c21-12-3-1-11(2-4-12)18-8-6-14(28-18)10-15-19(26)24-25(20(15)27)13-5-7-17(23)16(22)9-13/h1-10H,(H,24,26)/b15-10+

InChI Key

BUVZCBKWSFPUBA-XNTDXEJSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl)Cl

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)F)Cl)Cl

Origin of Product

United States

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